![molecular formula C26H19N5O6 B2459648 2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide CAS No. 894930-61-1](/img/no-structure.png)
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C26H19N5O6 and its molecular weight is 497.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
Quinazolinone and Oxadiazole Derivatives
These compounds have been synthesized through various innovative routes, leading to the discovery of novel classes of H1-antihistaminic agents. For example, the synthesis of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to reference standards (Alagarsamy et al., 2005). This highlights their potential as prototype molecules for future development into therapeutic agents.
Antimicrobial and Antiprotozoal Activities
Quinoxaline-Oxadiazole Hybrids
A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests a potential for these compounds in treating various microbial and protozoal infections, with specific compounds showing significant efficacy in short-term in vivo models (Patel et al., 2017).
Chemical Synthesis and Reactivity
Heterocyclic Derivatives Synthesis
The reactivity of certain precursors to generate a wide array of heterocyclic compounds, including oxazoloquinazolinones and thiadiazole derivatives, has been explored. These synthetic pathways offer a foundation for developing new compounds with potential biological activities, such as analgesic, anti-inflammatory, and cytotoxic effects (Santagati et al., 1994).
properties
CAS RN |
894930-61-1 |
|---|---|
Molecular Formula |
C26H19N5O6 |
Molecular Weight |
497.467 |
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H19N5O6/c32-22(27-17-9-5-2-6-10-17)13-30-19-12-21-20(35-15-36-21)11-18(19)25(33)31(26(30)34)14-23-28-24(29-37-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,27,32) |
InChI Key |
ALEUCRJCXLMFDG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



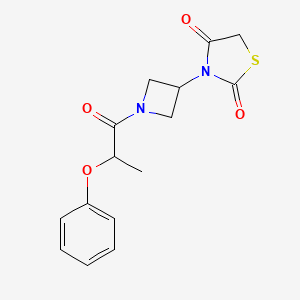
![Ethyl 6-acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2459567.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)
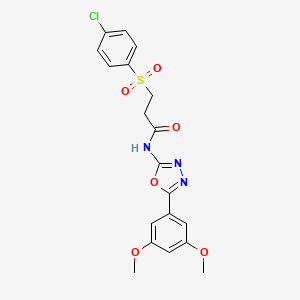
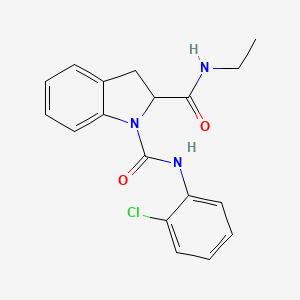
![2-[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2459577.png)

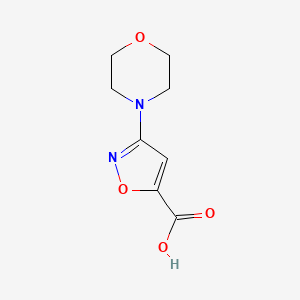
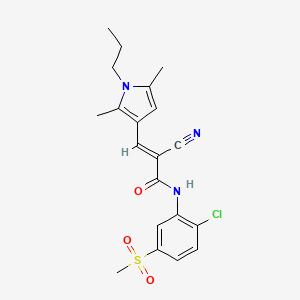
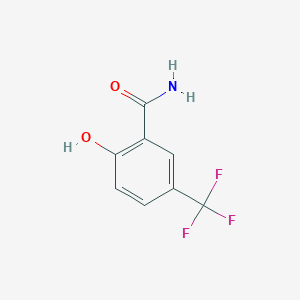
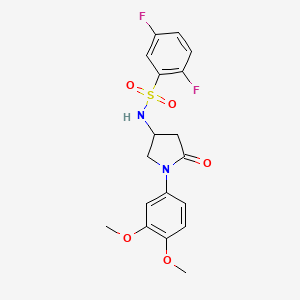

![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)